1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol
Description
Properties
IUPAC Name |
1-(azetidin-1-ylmethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8(3-1-4-8)7-9-5-2-6-9/h10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRSRFGHBBCQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition and Base-Mediated Substitution Approach
A notable method for synthesizing azetidine-cyclobutane derivatives involves a Michael addition reaction catalyzed by a strong non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This approach is detailed in patent WO2009114512A1 and includes the following key steps:
- Starting Materials: A compound of formula Id bearing a leaving group (commonly halogen like chlorine) on the cyclobutane ring.
- Reaction Conditions: The Michael addition is conducted in organic solvents such as acetonitrile or dimethylacetamide at room temperature for 2–6 hours.
- Base Catalysis: A stoichiometric or catalytic amount of DBU facilitates the nucleophilic substitution, where the azetidine nitrogen attacks the electrophilic carbon bearing the leaving group.
- Additional Bases: Tertiary amines such as triethylamine, diisopropylethylamine, or N-methylmorpholine may be employed to enhance the reaction efficiency.
- Outcome: Formation of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol or related analogues through displacement of the leaving group by the azetidine moiety.
| Parameter | Details |
|---|---|
| Catalyst/Base | DBU (primary), tertiary amines (secondary) |
| Solvents | Acetonitrile, Dimethylacetamide |
| Temperature | Room temperature (approx. 20–25 °C) |
| Reaction Time | 2–6 hours |
| Leaving Groups (R8) | Halogens (Cl preferred), alkoxy groups |
This method provides a mild and efficient route to incorporate azetidine onto the cyclobutanol scaffold via nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling and Subsequent Cyclization
Another advanced synthetic route is described in patent WO2017097224A1, which involves a multi-step sequence combining palladium-catalyzed coupling and Lewis acid-catalyzed cyclization:
- Step 1: Formation of Intermediate Borate Compound
- Compound a reacts with SEMCl in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 0 °C to room temperature for 3–24 hours.
- Step 2: Palladium-Catalyzed Coupling
- The intermediate is subjected to palladium catalysis (Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2) in the presence of bases like sodium carbonate or potassium phosphate.
- The reaction occurs in mixed solvents (e.g., dioxane/water) under inert atmosphere at room temperature to 100 °C for 5–24 hours, producing compound c.
- Step 3: Michael Addition with Acrylonitrile
- Compound c reacts with an acrylonitrile derivative in the presence of bases such as DBU, DMAP, or triethylamine.
- Solvents used include acetonitrile, acetone, DMF, or dichloromethane.
- Reaction time is 18–24 hours at 0 °C to room temperature.
- Step 4: Lewis Acid-Catalyzed Cyclization
- The Michael adduct undergoes cyclization catalyzed by Lewis acids like lithium tetrafluoroborate or boron trifluoride etherate.
- Conditions range from 0 °C to 100 °C for 3–24 hours.
- Solvents include acetonitrile or dichloromethane.
- Step 5: Optional Post-Treatment
- The product may be treated with bases such as sodium hydroxide or aqueous ammonia in solvents like tetrahydrofuran, methanol, or ethanol to finalize the formation of the target compound.
| Step | Reagents/Catalysts | Solvent(s) | Temperature | Time |
|---|---|---|---|---|
| SEM Protection | SEMCl | DMF or DMSO | 0 °C to RT | 3–24 hours |
| Pd-Catalyzed Coupling | Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2 + base | Dioxane/water mixture | RT to 100 °C | 5–24 hours |
| Michael Addition | Acrylonitrile + DBU, DMAP, or TEA | Acetonitrile, acetone, DMF, DCM | 0 °C to RT | 18–24 hours |
| Cyclization | Lewis acid (LiBF4, BF3·OEt2) | Acetonitrile or DCM | 0 °C to 100 °C | 3–24 hours |
| Post-Treatment | NaOH, NH3 (optional) | THF, MeOH, EtOH | 0 °C to RT | 10–24 hours |
This method allows precise control over functional group transformations and stereochemistry, enabling the synthesis of the target compound with high purity and yield.
Related Synthetic Insights from Oxetane and Azetidine Chemistry
While direct preparation of this compound is limited in literature, related azetidine and small-ring alcohol syntheses provide valuable mechanistic insights:
- DBU-Mediated Cyclizations: DBU is effective in promoting cyclization reactions involving azetidine intermediates, often through Michael-type additions or nucleophilic displacement, as supported by various studies on oxetane and azetidine derivatives.
- Use of Polar Aprotic Solvents: Solvents such as DMF, DMSO, and acetonitrile are preferred due to their ability to stabilize charged intermediates and facilitate nucleophilic substitutions.
- Lewis Acid Catalysis: Lewis acids like lithium tetrafluoroborate and boron trifluoride etherate are commonly employed to induce cyclization or rearrangement steps critical for ring closure and functional group transformations.
- Temperature and Time Optimization: Mild to moderate temperatures (0 °C to 100 °C) and reaction times ranging from a few hours to a day are typical to balance reaction rates and selectivity.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Solvents | Conditions | Notes |
|---|---|---|---|---|
| Michael Addition with DBU | DBU, tertiary amines | Acetonitrile, DMAc | RT, 2–6 h | Nucleophilic substitution on cyclobutane |
| Pd-Catalyzed Coupling + Cyclization | Pd catalysts (Pd(PPh3)4, Pd(dppf)Cl2), bases (Na2CO3, K3PO4), Lewis acids (LiBF4, BF3·OEt2) | DMF, DMSO, dioxane/water, MeCN, DCM | 0 °C to 100 °C, 3–24 h | Multi-step; coupling, Michael addition, cyclization |
| Related Azetidine/Oxetane Cyclization | DBU, Lewis acids | DMF, DMSO, MeCN | RT to 100 °C, variable times | Provides mechanistic and solvent insights |
Chemical Reactions Analysis
Types of Reactions: 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the cyclobutanol group to a ketone or carboxylic acid derivative.
Reduction: Reduction reactions can reduce the azetidine ring or other functional groups present in the molecule.
Substitution Reactions: Nucleophilic substitution reactions can replace the azetidine nitrogen with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and esters.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, ethers, and halides.
Scientific Research Applications
Case Studies
- Autoimmune Disease Model : In a study involving DBA/1 mice, treatment with compounds similar to 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol showed promising results in reducing anti-dsDNA titers, a marker for systemic lupus erythematosus. Mice were administered varying doses, revealing a dose-dependent effect on the suppression of autoantibody production .
- Cancer Research : Another study explored the efficacy of azetidine derivatives in inhibiting tumor growth in xenograft models. The compound demonstrated significant anti-tumor activity by modulating immune responses and reducing tumor-associated inflammation .
Synthesis Pathways
The synthesis of this compound involves several steps, typically starting from readily available cyclobutane derivatives. The azetidine ring is introduced through nucleophilic substitution reactions, followed by functional group modifications to achieve the desired hydroxyl group at the cyclobutane position.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | Azetidine derivative |
| 2 | Reduction | Lithium aluminum hydride |
| 3 | Hydroxylation | Borane or similar reagents |
Toxicology and Safety Profiles
Preliminary toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. In vivo studies have shown no significant mortality or severe adverse effects across various animal models. However, comprehensive toxicological evaluations are necessary to establish long-term safety and potential side effects.
Mechanism of Action
The mechanism by which 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The table below summarizes key structural analogs and their differentiating features:
*Estimated based on analogs.
Physicochemical Properties
- Stability: Cyclobutanol’s inherent strain may reduce thermal stability relative to cyclopentanol derivatives ().
Biological Activity
1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclobutane ring fused with an azetidine moiety, which may contribute to its unique biological properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antiproliferative Effects : Certain derivatives have shown significant antiproliferative activity against cancer cell lines, including MCF-7 breast cancer cells. For instance, compounds structurally related to azetidinones have demonstrated IC50 values as low as 17 nM in inhibiting cell growth, suggesting a potent effect on tumor cells while sparing non-tumorigenic cells .
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. For example, studies have shown that related azetidinone compounds can induce G2/M phase arrest and promote apoptosis through the regulation of pro-apoptotic and anti-apoptotic proteins .
Case Studies
Several studies have investigated the biological activity of azetidinone derivatives:
-
Antiproliferative Activity :
- A series of 3-chloroazetidinones were synthesized and evaluated for their antiproliferative properties. Compound 10n exhibited an IC50 value of 17 nM against MCF-7 cells, indicating strong potential as an anticancer agent. It was found to induce apoptosis by regulating BAX and Bcl-2 protein levels .
- Molecular Docking Studies :
- In Vivo Studies :
Data Tables
| Compound Name | Structure Type | IC50 (nM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|---|
| Compound 10n | 3-chloroazetidinone | 17 | MCF-7 | Tubulin polymerization inhibition |
| Compound 11n | 3,3-dichloroazetidinone | 31 | MCF-7 | Tubulin polymerization inhibition |
| Compound X | Other azetidinone | XX | A549 | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol, and how do reaction conditions impact yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, cyclobutanone intermediates can react with azetidine derivatives in the presence of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under inert conditions (0–25°C, ethanol solvent) . GP-series methods (e.g., GP3, GP5) are effective for analogous cyclobutanol derivatives, with yields ranging from 43% to 88% depending on substituent steric effects .
- Key Variables : Temperature, solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation) critically influence stereochemical outcomes and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR identify cyclobutane ring protons (δ ~1.8–2.5 ppm) and azetidine N-CH₂ groups (δ ~3.0–3.5 ppm). Multiplicity patterns distinguish substituent positions .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., C₈H₁₅NO: 141.21 g/mol) and fragmentation pathways .
- IR : Hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and amine (N-H ~3300 cm⁻¹) groups validate functionalization .
Q. How is computational chemistry applied to predict physicochemical properties of this compound?
- Methodology : Collision cross-section (CCS) predictions via tools like IMS-CCS calibrate ion mobility data for [M+H]⁺/[M-H]⁻ species. For example, CCS values for related methylamino-cyclobutanols range from 138.3 to 154.8 Ų . Density functional theory (DFT) optimizes 3D conformations and evaluates steric strain in the cyclobutane-azetidine system .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound derivatives be resolved?
- Analysis Framework :
Batch Consistency : Verify purity (>95% via HPLC) and stereochemistry (e.g., SFC for enantiomer resolution) .
Assay Design : Compare in vitro (e.g., enzyme inhibition) vs. in vivo (rodent neuroprotection) models to isolate pharmacokinetic variables .
Meta-Analysis : Cross-reference PubChem/CAS data (e.g., CID 53948623) with independent studies to identify outliers in IC₅₀ or toxicity profiles .
Q. What strategies optimize stereoselectivity in the synthesis of azetidine-cyclobutanol hybrids?
- Methodology :
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation, achieving enantiomeric excess (ee) >90% in analogous amines .
- Protecting Groups : tert-Butyldimethylsilyl (TBS) ethers stabilize the cyclobutanol hydroxyl during azetidine coupling, reducing racemization .
- Crystallography : SHELXL refines X-ray structures to validate absolute configurations, resolving ambiguities in NOE (Nuclear Overhauser Effect) data .
Q. How do steric and electronic effects in the cyclobutane ring influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Steric Effects : The cyclobutane’s angle strain (~90° bond angles) increases reactivity in Suzuki-Miyaura couplings but reduces stability in acidic conditions .
- Electronic Effects : Electron-withdrawing azetidine substituents (e.g., -CF₃) enhance electrophilicity at the cyclobutane C-OH, facilitating nucleophilic substitutions .
- Case Study : Trifluoromethyl analogs (e.g., 2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol) show 3× faster reaction rates in SNAr (nucleophilic aromatic substitution) than non-fluorinated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
